REACTION_SMILES
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[CH3:14][CH2:15][N:16]([CH2:17][CH3:18])[CH2:19][CH3:20].[CH3:24][N:25]([c:26]1[cH:27][cH:28][n:29][cH:30][cH:31]1)[CH3:32].[CH3:3][S:4](=[O:5])(=[O:6])[c:7]1[cH:8][cH:9][c:10]([CH2:12][OH:13])[o:11]1.[Cl:21][CH2:22][Cl:23].[N:1]#[N:2]>>[CH3:3][S:4](=[O:5])(=[O:6])[c:7]1[cH:8][cH:9][c:10]([CH2:12][Cl:21])[o:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)c1ccc(CO)o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#N
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Name
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Type
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product
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Smiles
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CS(=O)(=O)c1ccc(CCl)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |